![molecular formula C13H13ClFN3OS B2830396 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide CAS No. 2411242-18-5](/img/structure/B2830396.png)
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the development and functioning of immune cells.
Mécanisme D'action
CP-690,550 inhibits 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide, a protein that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide plays a crucial role in the development and functioning of immune cells, and its inhibition leads to the suppression of T-cell activation and proliferation. CP-690,550 also inhibits the production of various pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in various in vitro and in vivo studies. The compound suppresses T-cell activation and proliferation, which leads to the suppression of the immune response. CP-690,550 also inhibits the production of various pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. The compound has been shown to reduce disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. The compound is highly selective for 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide, which reduces the risk of off-target effects. CP-690,550 has also been shown to have good oral bioavailability, which makes it suitable for oral administration in animal models. However, the compound has some limitations as well. CP-690,550 has a short half-life, which requires frequent dosing in animal models. The compound also has some toxicity concerns, which need to be addressed in further studies.
Orientations Futures
CP-690,550 has several potential future directions for research. The compound could be further investigated for its potential applications in various autoimmune diseases, transplantation, and cancer. CP-690,550 could also be studied for its combination therapy with other immunosuppressive agents to enhance its efficacy. Additionally, further studies are needed to address the toxicity concerns of the compound and to develop new formulations with improved pharmacokinetic properties.
Méthodes De Synthèse
CP-690,550 is synthesized by reacting 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole with 2-chloro-N-(1-ethylpropyl)propanamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in various fields such as autoimmune diseases, transplantation, and cancer. The compound has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its immunosuppressive effects in organ transplantation to prevent rejection. Additionally, the compound has been studied for its anti-tumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
2-chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7(14)11(19)16-8(2)12-17-18-13(20-12)9-4-3-5-10(15)6-9/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQRPMSSLRVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

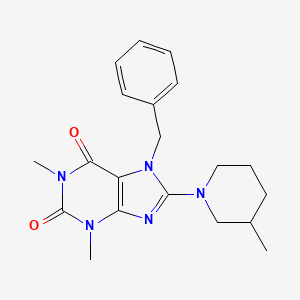


![1-(2,6-difluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2830319.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2830320.png)
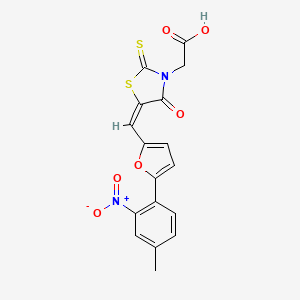
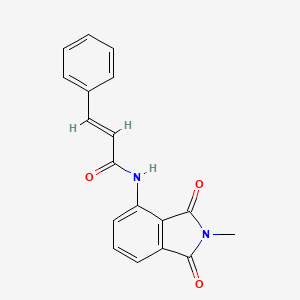
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2830331.png)
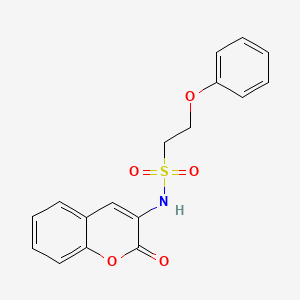
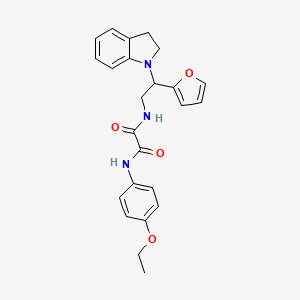
![6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2830334.png)
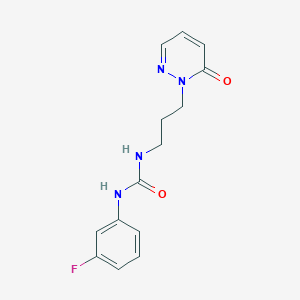
![N-[2-(3-Tert-butylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2830336.png)